2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and an acetamide moiety linked to a thiazole ring. It has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-(diphenylmethyl)piperazine, which is then reacted with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes in the brain, thereby modulating neurotransmitter levels and signaling pathways. This can lead to improved cognitive function and reduced symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Cetirizine Dihydrochloride: An antihistamine with a similar piperazine structure.
Uniqueness
2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-20(24-22-23-11-16-28-22)17-25-12-14-26(15-13-25)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-11,16,21H,12-15,17H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLSAECIOBYMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=CS2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.